1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
CAS No.: 926255-43-8
Cat. No.: VC4315275
Molecular Formula: C15H10F6N2O2
Molecular Weight: 364.247
* For research use only. Not for human or veterinary use.
![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid - 926255-43-8](/images/structure/VC4315275.png)
Specification
CAS No. | 926255-43-8 |
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Molecular Formula | C15H10F6N2O2 |
Molecular Weight | 364.247 |
IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C15H10F6N2O2/c16-14(17,18)7-4-8(15(19,20)21)6-9(5-7)23-11-3-1-2-10(11)12(22-23)13(24)25/h4-6H,1-3H2,(H,24,25) |
Standard InChI Key | GRJMSGVAHFGMNY-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
The compound’s IUPAC name, 1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, reflects its complex structure. Key features include:
Molecular Architecture
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Core Structure: A cyclopenta[c]pyrazole ring system fused with a phenyl group substituted at the 3 and 5 positions with trifluoromethyl (-CF₃) groups.
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Functional Groups: A carboxylic acid (-COOH) at the 3-position of the pyrazole ring, enhancing solubility and reactivity.
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Electron-Withdrawing Effects: The -CF₃ groups significantly influence electronic properties, increasing metabolic stability and binding affinity in biological systems .
Table 1: Fundamental Molecular Properties
Property | Value |
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Molecular Formula | C₁₅H₁₀F₆N₂O₂ |
Molecular Weight | 364.24 g/mol |
CAS Registry Number | 926255-43-8 |
SMILES Notation | C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Cyclopenta[c]pyrazole Formation: Cyclization of α,β-unsaturated ketones with hydrazines under acidic or basic conditions.
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Trifluoromethyl Substitution: Introduction of -CF₃ groups via nucleophilic aromatic substitution or cross-coupling reactions using transition metal catalysts .
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Carboxylic Acid Functionalization: Oxidation of a methyl or alcohol group at the 3-position to yield the carboxylic acid.
Key Reaction Conditions
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Cyclization: Performed in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).
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Purification: Chromatography or recrystallization to achieve >95% purity.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize yield and minimize byproducts. Process parameters (temperature, pressure, catalyst loading) are tightly controlled to ensure reproducibility .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group; low in non-polar solvents.
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Thermal Stability: Decomposes above 250°C, with -CF₃ groups contributing to thermal resilience.
Spectroscopic Data
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¹H NMR: Signals at δ 2.5–3.0 ppm (cyclopentane protons), δ 7.8–8.2 ppm (aromatic protons).
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¹³C NMR: Peaks near δ 160 ppm (carboxylic acid carbon), δ 120–125 ppm (CF₃-substituted aromatic carbons).
Biological and Pharmacological Applications
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. The -CF₃ groups enhance membrane penetration, disrupting bacterial cell walls. Studies on analogous compounds show MIC values of 0.25–4 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogues
Mono-Trifluoromethyl Derivatives
Compounds with a single -CF₃ group (e.g., CID 16777060) exhibit reduced bioactivity compared to the bis-substituted variant, highlighting the importance of electronic effects .
Table 2: Bioactivity Comparison
Compound | MIC (µg/mL) | Antioxidant IC₅₀ (µM) |
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Bis-CF₃ derivative | 0.25–1.0 | 12.5 |
Mono-CF₃ derivative | 2.0–8.0 | 25.0 |
Future Directions
Drug Development
Optimization of pharmacokinetic properties (e.g., bioavailability) through prodrug strategies or formulation advancements.
Material Science Applications
Exploration as a ligand in coordination polymers or as a building block for fluorinated polymers with unique dielectric properties.
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